N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE
Overview
Description
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE: is a complex organic compound that features both benzothiazole and triazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as iodine or DMSO playing crucial roles .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or triazole rings.
Scientific Research Applications
N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]BUTANAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Exhibit diverse biological activities, such as antioxidant, analgesic, and anti-inflammatory effects.
Uniqueness
- The combination of benzothiazole and triazole rings in a single molecule provides a unique set of properties that are not typically found in compounds containing only one of these moieties.
- This dual functionality allows for a broader range of biological activities and potential applications in various fields.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS2/c1-4-17(29-21-25-22-12-26(21)3)19(27)23-15-8-6-14(7-9-15)20-24-16-10-5-13(2)11-18(16)28-20/h5-12,17H,4H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQJJFCHGADCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C)SC4=NN=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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